molecular formula C8H9BO2 B2857581 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 92333-30-7

6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B2857581
CAS No.: 92333-30-7
M. Wt: 147.97
InChI Key: KZALQIDAXIGAKF-UHFFFAOYSA-N
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Description

6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C8H9BO2 and a molecular weight of 147.97 g/mol It is a member of the benzoxaborole family, which is known for its unique structure containing both boron and oxygen atoms within a heterocyclic ring

Scientific Research Applications

6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Benzoxaboroles, including this compound, have shown potential as therapeutic agents due to their ability to inhibit certain enzymes.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with the compound are P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 6-methyl-2-aminophenol with boric acid under specific conditions. The reaction is carried out in an organic solvent such as toluene, and the mixture is heated to reflux . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets such as enzymes. The boron atom in the compound can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and other biological molecules makes it a valuable compound in medicinal chemistry and biochemical research .

Properties

IUPAC Name

1-hydroxy-6-methyl-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c1-6-2-3-7-5-11-9(10)8(7)4-6/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZALQIDAXIGAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92333-30-7
Record name 6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
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